molecular formula C9H10F2O2 B1393351 2-Ethoxy-3,5-difluorobenzyl alcohol CAS No. 1017779-81-5

2-Ethoxy-3,5-difluorobenzyl alcohol

Cat. No. B1393351
M. Wt: 188.17 g/mol
InChI Key: RUYKUBORNPIPTF-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzyl alcohol is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It is a substituted benzyl alcohol that has two fluorine atoms and an ethoxy group attached to the benzene ring.


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3,5-difluorobenzyl alcohol is 1S/C9H10F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Ethoxy-3,5-difluorobenzyl alcohol is a liquid at ambient temperature . It has a molecular weight of 188.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Natural Constituents and Algae Research

Research has identified similar compounds in natural constituents, such as 3,5-Dibromo-p-hydroxybenzyl alcohol found in red algae (Craigie & Gruenig, 1967). These findings suggest potential biological roles or applications in studying marine organisms.

Spectroscopy and Structural Analysis

Studies have been conducted on the rotational spectra of related compounds like 2,5-difluorobenzyl alcohol, offering insights into molecular structures and interactions (Evangelisti, Favero, & Caminati, 2010). This information is crucial for understanding the physical and chemical properties of such molecules.

Synthesis and Protection in Organic Chemistry

Research on similar compounds, like the synthesis of 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl protected glycosyl donor, reveals applications in protecting hydroxyl groups during chemical reactions (Spjut, Qian, & Elofsson, 2010). Such methodologies are vital in organic synthesis and pharmaceutical development.

Fragrance Synthesis

The synthesis of fragrances, like Methyl Diantilis, involves compounds structurally similar to 2-Ethoxy-3,5-difluorobenzyl alcohol (Miles & Connell, 2006). Understanding these processes contributes to the development of new fragrances and flavoring agents.

Photocatalytic Oxidation

Studies on photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to 2-Ethoxy-3,5-difluorobenzyl alcohol, demonstrate potential applications in environmental chemistry and green technology (Higashimoto et al., 2009).

properties

IUPAC Name

(2-ethoxy-3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYKUBORNPIPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-3,5-difluorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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